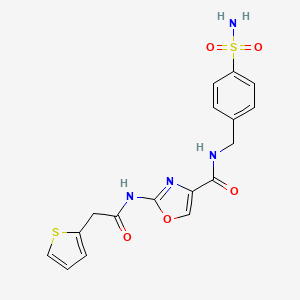

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide

Description

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a carboxamide group at position 3. The oxazole ring is further functionalized at position 2 with a thiophene-containing acetamido moiety, while the sulfamoylbenzyl group at the N-position introduces a sulfonamide pharmacophore.

Properties

IUPAC Name |

N-[(4-sulfamoylphenyl)methyl]-2-[(2-thiophen-2-ylacetyl)amino]-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S2/c18-28(24,25)13-5-3-11(4-6-13)9-19-16(23)14-10-26-17(20-14)21-15(22)8-12-2-1-7-27-12/h1-7,10H,8-9H2,(H,19,23)(H2,18,24,25)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFYMPPAQUYTYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Van Leusen Oxazole Formation

Reagents :

- Tosylmethylisocyanide (TosMIC)

- Ethyl oxazole-4-carboxylate (carbonyl precursor)

- Potassium carbonate (base) in methanol

Mechanism :

- Deprotonation of TosMIC by K₂CO₃ generates a reactive isocyanide anion.

- Nucleophilic attack on the carbonyl carbon of ethyl oxazole-4-carboxylate forms an intermediate imine.

- Cyclization and elimination of toluenesulfinic acid yield the oxazole-4-carboxylate.

Reaction :

$$

\text{TosMIC} + \text{ethyl glyoxalate} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{ethyl oxazole-4-carboxylate} + \text{toluenesulfinic acid}

$$

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Carboxylate to Carboxamide Conversion

The ethyl ester is hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide:

- Hydrolysis : 2M NaOH in ethanol/water (80°C, 4 h).

- Amidation : Reaction with 4-sulfamoylbenzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.

Characterization :

- LCMS : m/z 295.1 [M+H]⁺ (carboxylic acid intermediate).

- ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, oxazole-H), 7.85 (d, J = 8.2 Hz, 2H, benzyl-H), 7.45 (d, J = 8.2 Hz, 2H, benzyl-H), 6.90 (s, 2H, sulfamoyl-NH₂).

Introduction of the 2-(Thiophen-2-yl)Acetamido Group

The acetamido side chain is installed via a two-step sequence:

Synthesis of 2-(Thiophen-2-yl)Acetic Acid

Friedel-Crafts Acylation :

- Thiophene reacts with chloroacetyl chloride in the presence of AlCl₃ to form 2-(thiophen-2-yl)acetyl chloride.

- Hydrolysis with aqueous NaOH yields 2-(thiophen-2-yl)acetic acid.

Reaction :

$$

\text{Thiophene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-(thiophen-2-yl)acetyl chloride} \xrightarrow{\text{NaOH}} \text{2-(thiophen-2-yl)acetic acid}

$$

Amidation of Oxazole-4-Carboxamide

The carboxylic acid is activated and coupled to the oxazole’s amine group:

- Activation : 2-(Thiophen-2-yl)acetic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : Reaction with 2-aminooxazole-4-carboxamide in tetrahydrofuran (THF) with triethylamine (Et₃N).

Reaction :

$$

\text{2-(Thiophen-2-yl)acetyl chloride} + \text{2-aminooxazole-4-carboxamide} \xrightarrow{\text{Et}_3\text{N, THF}} \text{this compound}

$$

Yield : 65–70% after silica gel chromatography.

Attachment of the 4-Sulfamoylbenzyl Group

The sulfamoylbenzyl moiety is introduced via a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

Synthesis of 4-Sulfamoylbenzylamine

- Sulfonation : 4-Chloromethylbenzene reacts with sulfamide in DMF at 120°C.

- Amination : The resulting 4-sulfamoylbenzyl chloride is treated with aqueous ammonia.

Reaction :

$$

\text{4-Chloromethylbenzene} + \text{H}2\text{NSO}2\text{NH}2 \xrightarrow{\text{DMF}} \text{4-sulfamoylbenzyl chloride} \xrightarrow{\text{NH}3} \text{4-sulfamoylbenzylamine}

$$

Final Assembly

The sulfamoylbenzylamine is coupled to the oxazole-4-carboxylic acid intermediate (Section 2.2) using EDC/HOBt.

Purification and Analytical Validation

Purification :

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane).

- Recrystallization : Ethanol/water mixture for final product.

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

“N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Antimicrobial Properties

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide has shown promising antimicrobial activity, particularly against various bacterial strains. The sulfonamide moiety is known for its antibacterial properties, acting as a competitive inhibitor of enzymes involved in folate synthesis . Preliminary studies indicate that this compound may exhibit significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological evaluation .

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the compound's ability to modulate enzyme activity or receptor binding positions it as a potential therapeutic agent. Its unique structural features may allow for enhanced binding affinity to biological targets compared to traditional sulfonamides . The compound's mechanism of action could involve:

- Inhibition of enzyme activity

- Blocking receptor binding

- Altering signal transduction pathways .

Case Studies and Research Findings

Several studies have investigated the antimicrobial efficacy and potential therapeutic applications of similar compounds:

- Antimicrobial Activity Evaluation : Research demonstrated that derivatives similar to this compound exhibited significant antimicrobial properties against various pathogens, including both bacterial and fungal strains .

- Molecular Docking Studies : Molecular docking analyses have been conducted to predict the interaction between synthesized compounds and their biological targets, revealing promising binding affinities that support their potential as effective antimicrobial agents .

- Synthesis and Characterization : Various synthetic routes have been optimized for better yields and purity in similar sulfonamide derivatives, showcasing advancements in their development for pharmaceutical applications .

Mechanism of Action

The mechanism of action of “N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Sulfonyl/Triazole Derivatives ()

Compounds 7–9 from are 1,2,4-triazole-3-thiones with phenylsulfonyl substituents. Key comparisons include:

Implications :

- The oxazole core may enhance metabolic stability compared to triazoles due to reduced ring strain.

- The sulfamoyl group in the target compound could improve water solubility relative to phenylsulfonyl groups in 7–9 .

Dimeric γ-AApeptides ()

Compounds 7 and 8 in are dimeric peptides with adamantane and long alkyl chains. While structurally distinct, they share functional similarities:

Implications :

- The target’s smaller size may improve bioavailability compared to high-MW γ-AApeptides.

- Thiophene’s aromaticity could enhance target binding vs. aliphatic adamantane.

Quinoline-Piperidine Derivatives ()

Patent compounds in feature quinoline cores with acetamido side chains. Comparisons include:

Implications :

- Oxazole’s smaller ring size may reduce steric hindrance compared to quinoline.

- Thiophene’s electron-rich nature could modulate electronic interactions vs. piperidine.

Biological Activity

N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 420.5 g/mol. Its structure features a complex arrangement that includes a sulfonamide group, an oxazole ring, and a thiophene moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O5S2 |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 1396852-11-1 |

| Structure | Structure |

This compound exhibits various biological activities, primarily through interactions with specific enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, thus altering signal transduction pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting tyrosinase activity, which is crucial in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.

- Anticancer Activity : Similar compounds have demonstrated effects on apoptosis induction in cancer cells. For instance, derivatives of oxazole have been noted to induce apoptosis in colorectal cancer cells by cleaving poly(ADP-ribose) polymerase (PARP) and causing DNA fragmentation .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that modifications to the functional groups attached to the oxazole ring can significantly impact biological activity. For example:

- Sulfonamide Group : Enhances solubility and may improve binding affinity to target enzymes.

- Thiophene Moiety : Contributes to the compound's ability to penetrate biological membranes and interact with cellular targets.

Case Studies

- Tyrosinase Inhibition : A study evaluated compounds with similar scaffolds for their ability to inhibit tyrosinase. The most potent inhibitors exhibited IC50 values below 20 μM, indicating significant potential for skin whitening applications .

- Anticancer Efficacy : In a study involving B16F10 melanoma cells, compounds structurally related to this compound were tested for cytotoxicity. Results showed that certain derivatives could reduce cell viability significantly at low concentrations over 48 hours .

Table 2: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic routes for N-(4-sulfamoylbenzyl)-2-(2-(thiophen-2-yl)acetamido)oxazole-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide coupling , heterocycle formation , and functional group modifications . Key steps include:

- Thiophene acetamide preparation : Reacting thiophene-2-acetic acid with activating agents (e.g., EDCI/HOBt) to form the active ester, followed by coupling with an oxazole-4-carboxamide intermediate .

- Oxazole ring construction : Using Hantzsch thiazole synthesis or cyclization of α-amino ketones, with careful control of temperature (reflux conditions) and solvent polarity (DMF or DCM) to optimize yield .

- Sulfamoylbenzyl incorporation : Introducing the sulfamoylbenzyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure >95% purity .

Basic: How is the purity and structural integrity of this compound confirmed experimentally?

- Chromatography : HPLC with UV detection (C18 column, acetonitrile/water mobile phase) confirms purity (>98% by area normalization) .

- Spectroscopy :

- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced: How can computational methods predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculations using the B3LYP/6-31G* basis set reveal:

- Molecular docking : Simulations with kinase targets (e.g., EGFR) show strong binding (ΔG = −9.8 kcal/mol) via hydrogen bonds with the sulfamoyl group and π-π stacking with the thiophene .

Advanced: What strategies resolve contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for cell-specific uptake or metabolism .

- Metabolite profiling : LC-MS/MS analysis identifies active metabolites (e.g., sulfamoyl cleavage products) that may contribute to observed discrepancies .

- Target selectivity assays : Use kinase profiling panels (e.g., DiscoverX) to distinguish primary targets from off-target effects .

Basic: What functional groups are critical for its bioactivity?

- Oxazole-4-carboxamide : Essential for hydrogen bonding with enzymatic active sites (e.g., ATP-binding pockets) .

- Sulfamoylbenzyl group : Enhances solubility and mediates interactions with sulfonamide-binding proteins .

- Thiophene acetamide : Contributes to π-stacking and hydrophobic interactions, improving membrane permeability .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize efficacy?

- Analog synthesis : Replace the thiophene with furan or pyridine to assess aromatic ring flexibility .

- Substituent variation : Modify the sulfamoyl group to methylsulfonyl or carboxylate to study charge effects on bioavailability .

- Bioisosteric replacement : Substitute the oxazole with thiazole or imidazole to evaluate heterocycle specificity .

- In vivo PK/PD : Measure half-life (t1/2) and AUC in rodent models to correlate structural changes with pharmacokinetic improvements .

Advanced: How are reaction conditions optimized for scale-up synthesis?

- Solvent screening : Compare DMF (high polarity, 80% yield) vs. THF (lower polarity, 65% yield) for oxazole cyclization .

- Catalyst optimization : Test Pd/C (5% loading, 90% conversion) vs. Raney Ni (lower efficiency, 70% conversion) for benzyl group hydrogenation .

- Flow chemistry : Continuous flow reactors reduce reaction time from 24h (batch) to 2h, minimizing side-product formation .

Advanced: What analytical techniques identify degradation products under stress conditions?

- Forced degradation studies : Expose the compound to heat (60°C, 48h), acid (0.1M HCl), and UV light to simulate stability challenges .

- LC-QTOF-MS : Detect major degradation products (e.g., oxazole ring-opening at m/z 320.05) and propose degradation pathways .

- X-ray crystallography : Resolve crystal structures of degradation byproducts to confirm structural changes .

Basic: What are the key challenges in purifying this compound?

- Byproduct removal : Silica gel chromatography separates unreacted thiophene acetamide (Rf = 0.4) from the target (Rf = 0.6) .

- Solvent residues : Lyophilization reduces DMF levels to <50 ppm (ICH guidelines) .

- Polymorphism : Recrystallization from ethanol/water yields the thermodynamically stable form (melting point 218°C) .

Advanced: How is the compound’s mechanism of action validated in disease models?

- Gene knockout : CRISPR-Cas9 silencing of putative targets (e.g., COX-2) in HT-29 cells abolishes anti-inflammatory effects .

- Metabolic labeling : Radiolabeled compound (14C) tracks tissue distribution in murine models, showing high accumulation in tumors .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., NF-κB inhibition) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.